molecular formula C18H12F7N3O2 B3036824 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole CAS No. 400081-40-5

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole

Cat. No.: B3036824
CAS No.: 400081-40-5
M. Wt: 435.3 g/mol
InChI Key: KUTUAXJQIVIFIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole typically involves a multistep reaction sequence. The process begins with the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide, forming Schiff bases. These Schiff bases undergo cyclization to yield the desired triazole derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Chemical Reactions Analysis

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl groups enhance the compound’s binding affinity to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, such as anti-cancer or anti-diabetic activity .

Comparison with Similar Compounds

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triazole ring structure, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F7N3O2/c19-11-1-3-12(4-2-11)28-16(26-10-27-28)14-7-13(29-8-17(20,21)22)5-6-15(14)30-9-18(23,24)25/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTUAXJQIVIFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole
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5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole
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5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole
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5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole
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5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole
Reactant of Route 6
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5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole

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